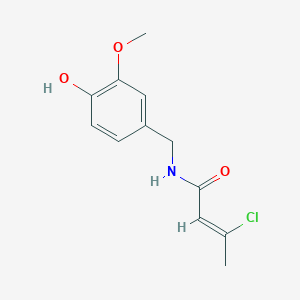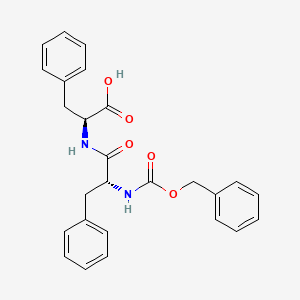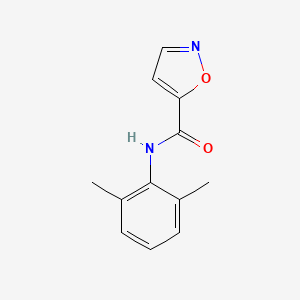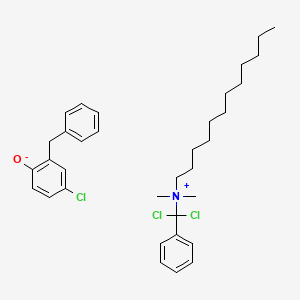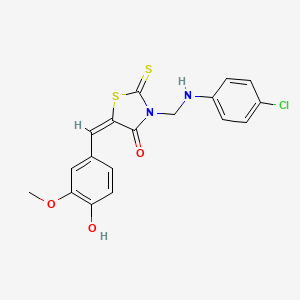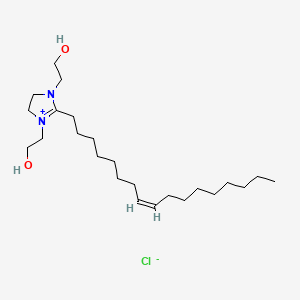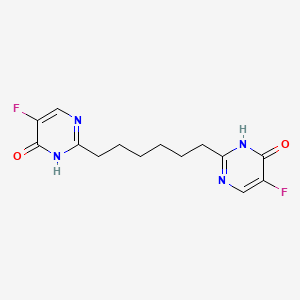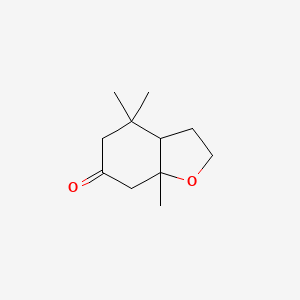
1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is a complex organic compound with the molecular formula C23H24N6O2 . This compound is known for its unique structure, which combines elements of piperazine, triazole, and benzodiazepine, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester involves multiple steps, typically starting with the preparation of the piperazinecarboxylic acid derivativeIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the benzodiazepine ring.
Substitution: Various substitution reactions can occur on the phenyl ring or the triazole moiety, using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, potentially exerting anxiolytic or sedative effects. The triazole ring may also contribute to its biological activity by interacting with other molecular pathways .
類似化合物との比較
Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester stands out due to its unique combination of structural elements. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Alprazolam: Another benzodiazepine used for its anxiolytic and sedative effects.
Triazolam: A triazolo-benzodiazepine similar in structure but with different pharmacological properties.
This compound’s unique structure allows for a broader range of applications and potentially different mechanisms of action compared to these similar compounds .
特性
CAS番号 |
137731-23-8 |
|---|---|
分子式 |
C23H24N6O2 |
分子量 |
416.5 g/mol |
IUPAC名 |
ethyl 4-(1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24N6O2/c1-2-31-23(30)28-14-12-27(13-15-28)20-16-21-25-26-22(17-8-4-3-5-9-17)29(21)19-11-7-6-10-18(19)24-20/h3-11H,2,12-16H2,1H3 |
InChIキー |
SAFGFUBGKLXAJW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


